
2,6-Dichloro-4-(3,5-dimethylheptan-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(1-ethyl-1,3-dimethyl-pentyl)-phenol is a synthetic organic compound that belongs to the class of chlorinated phenols. These compounds are known for their antimicrobial properties and are often used in various industrial and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(1-ethyl-1,3-dimethyl-pentyl)-phenol typically involves the chlorination of a phenol derivative. The reaction conditions often include the use of chlorine gas or a chlorinating agent in the presence of a catalyst. The specific steps might include:
Starting Material: A suitable phenol derivative.
Chlorination: Introduction of chlorine atoms at the 2 and 6 positions.
Alkylation: Introduction of the 1-ethyl-1,3-dimethyl-pentyl group at the 4 position.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale chlorination and alkylation processes, often carried out in specialized reactors to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(1-ethyl-1,3-dimethyl-pentyl)-phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Chlorine atoms can be reduced under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Dechlorinated phenols.
Substitution Products: Phenols with different functional groups replacing chlorine.
Scientific Research Applications
2,6-Dichloro-4-(1-ethyl-1,3-dimethyl-pentyl)-phenol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its antimicrobial properties.
Medicine: Potential use in developing antiseptic and disinfectant formulations.
Industry: Utilized in the production of antimicrobial coatings and materials.
Mechanism of Action
The antimicrobial action of 2,6-Dichloro-4-(1-ethyl-1,3-dimethyl-pentyl)-phenol is believed to involve the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and cell lysis. The exact molecular targets and pathways can vary depending on the microorganism.
Comparison with Similar Compounds
Similar Compounds
Triclosan: A widely used antimicrobial agent with a similar structure.
Chloroxylenol: Another chlorinated phenol with antiseptic properties.
Uniqueness
2,6-Dichloro-4-(1-ethyl-1,3-dimethyl-pentyl)-phenol is unique due to its specific alkyl group, which can influence its solubility, stability, and antimicrobial efficacy compared to other similar compounds.
Properties
Molecular Formula |
C15H22Cl2O |
|---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
2,6-dichloro-4-(3,5-dimethylheptan-3-yl)phenol |
InChI |
InChI=1S/C15H22Cl2O/c1-5-10(3)9-15(4,6-2)11-7-12(16)14(18)13(17)8-11/h7-8,10,18H,5-6,9H2,1-4H3 |
InChI Key |
PLORVJMTWBGSKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)(CC)C1=CC(=C(C(=C1)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B14860569.png)
![Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate](/img/structure/B14860577.png)
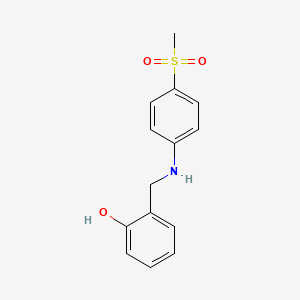
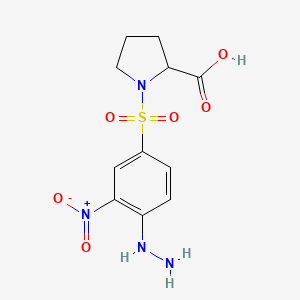
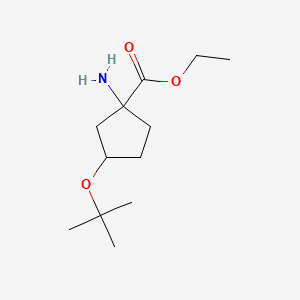
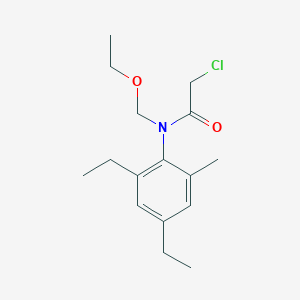
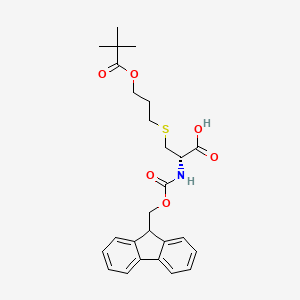

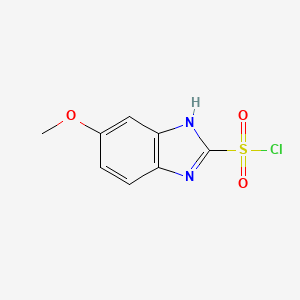
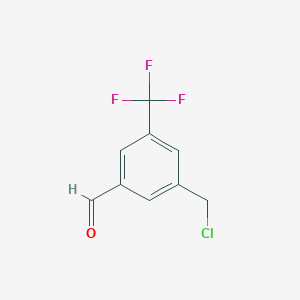
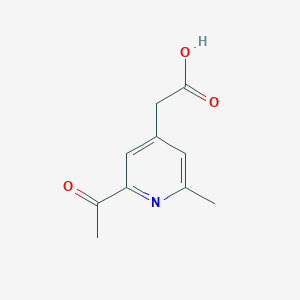
![Tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate](/img/structure/B14860637.png)
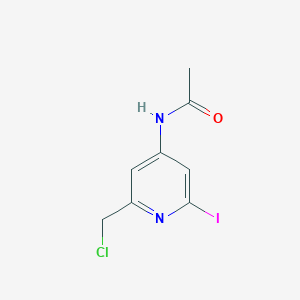
![2-[(4S,10S,16S,22S)-16-(4-aminobutyl)-4,22-dibenzyl-6,12-bis(2-cyclopropylacetyl)-10-(2-methylpropyl)-2,8,14,20,25-pentaoxo-18-(3-phenylpropanoyl)-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B14860650.png)
